molecular formula C20H20N2O3 B2958233 6-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 922914-50-9

6-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2958233
CAS No.: 922914-50-9
M. Wt: 336.391
InChI Key: MFMAZXTXUDGNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydropyridazinone class, characterized by a six-membered heterocyclic ring with two adjacent nitrogen atoms. The core structure is substituted with a 2,5-dimethoxyphenyl group at position 6 and a 4-methylbenzyl group at position 2.

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14-4-6-15(7-5-14)13-22-20(23)11-9-18(21-22)17-12-16(24-2)8-10-19(17)25-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMAZXTXUDGNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure features a pyridazinone core substituted with a dimethoxyphenyl group and a methylphenyl moiety. This unique configuration may influence its biological properties and interactions with various biological targets.

Table 1: Structural Characteristics

ComponentDescription
Core StructurePyridazinone
Substituents2,5-Dimethoxyphenyl, 4-Methylphenyl
Molecular FormulaC18H20N2O3
Molecular Weight300.36 g/mol

Anticancer Properties

Recent studies have indicated that pyridazinone derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown the ability to inhibit cell proliferation in various cancer cell lines. The presence of methoxy groups in the phenyl ring may enhance lipophilicity and improve cellular uptake, leading to increased efficacy against cancer cells.

Case Study: A study on related pyridazinone compounds demonstrated IC50 values in the micromolar range against breast cancer cell lines (MCF-7), highlighting the potential of these compounds in oncology .

Anti-inflammatory Effects

Pyridazinones have been investigated for their anti-inflammatory properties. Inhibitors targeting phosphodiesterase (PDE) enzymes are known to reduce inflammation by increasing intracellular cyclic AMP levels, which may also apply to the compound .

Research Findings: A selective PDE4 inhibitor derived from a similar scaffold showed promising results in reducing airway hyperreactivity in animal models of asthma . This suggests that 6-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one may also possess anti-inflammatory capabilities.

Neuroprotective Effects

Emerging evidence suggests that pyridazinones can exhibit neuroprotective effects. Compounds with similar structures have been found to enhance cognitive function and memory retention in animal models.

Study Overview: Research indicated that certain pyridazinone derivatives improved learning and memory performance through modulation of neurotransmitter systems . This could imply potential applications in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridazinones. Modifications on the phenyl rings and the core structure can significantly affect potency and selectivity.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Methoxy SubstitutionIncreased lipophilicity and cellular uptake
Methyl Group on PhenylEnhanced binding affinity to target proteins
Alterations on CoreVariability in anticancer potency

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Name Substituents Molecular Weight Key Features Biological/Research Notes
Target Compound 6-(2,5-dimethoxyphenyl), 2-(4-methylbenzyl) Not explicitly stated Electron-rich aryl group, lipophilic side chain Structural features suggest potential CNS or metabolic activity (inferred from analogs)
4-(Cyclohexylmethyl)-6-(2-thienyl)-2,3-dihydropyridazin-3-one hydrate () Cyclohexylmethyl, 2-thienyl Not provided Hydrophobic substituents (cyclohexyl, thiophene) Downregulates cationic metabolites in moyamoya disease (MMD); possible metabolic modulator
6-(2,3-Dimethylphenoxy)-2-(2-hydroxyethyl)pyridazin-3-one () 2,3-dimethylphenoxy, 2-hydroxyethyl Not provided Phenoxy group (electron-withdrawing), hydrophilic hydroxyethyl chain Supplier data available; hydroxyethyl may improve solubility
6-(Dihydrobenzodioxin)-N-(dimethylaminophenyl)-2-methoxypyridin-3-amine () Dihydrobenzodioxin, dimethylaminophenyl 391.46 Bicyclic benzodioxin, tertiary amine side chain Research use only; unvalidated for medical applications
25H-NBOH () 2,5-dimethoxyphenethylamine, benzyl hydroxyl 291.36 (C17H21NO3) Phenethylamine core with dimethoxyphenyl group Structurally distinct (phenethylamine vs. pyridazinone) but shares 2,5-dimethoxyphenyl motif

Key Differentiators

  • Substituent Effects: The target compound’s 2,5-dimethoxyphenyl group contrasts with 2-thienyl () and 2,3-dimethylphenoxy () moieties. The 4-methylbenzyl side chain in the target compound increases lipophilicity compared to hydroxyethyl () or tertiary amine () groups, which could impact blood-brain barrier penetration .
  • Biological Activity: The analog in demonstrates cationic metabolite downregulation in MMD, suggesting dihydropyridazinones may modulate lipid or amino acid metabolism. The target compound’s dimethoxyphenyl group could amplify or diverge from this effect .
  • Synthetic and Pharmacological Status: Compounds like those in and involve advanced synthetic steps (e.g., silyl protection in ), but the target compound’s synthesis route is unspecified. None of the analogs are medically validated, indicating this chemical class remains in early research .

Research Implications and Gaps

  • Metabolic Modulation: The downregulation of cationic metabolites by the analog suggests dihydropyridazinones could target pathways like sphingolipid or amino acid metabolism. The target compound’s dimethoxyphenyl group may enhance specificity for such pathways .
  • Structural-Activity Relationships (SAR) : Comparative studies are needed to evaluate how substituents influence receptor binding (e.g., 5-HT2A for 25H-NBOH-like activity) or metabolic stability .
  • Data Limitations : Molecular weights, solubility, and quantitative activity data (e.g., IC50) for the target compound are absent, limiting direct comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.